2-Methyl-3,4-difluoroanisole

Description

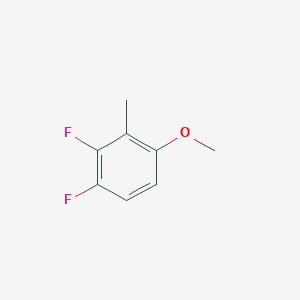

2-Methyl-3,4-difluoroanisole (CAS: Not explicitly provided; molecular formula inferred as C₈H₈F₂O) is a fluorinated aromatic ether featuring a methoxy group, two fluorine atoms at the 3- and 4-positions, and a methyl substituent at the 2-position of the benzene ring. It is primarily utilized as a research chemical in organic synthesis and pharmaceutical intermediates, with commercial availability in small quantities (e.g., 5g and 10g batches) for laboratory use . Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and an electron-donating methyl group, which modulates its reactivity and physical properties.

Properties

IUPAC Name |

1,2-difluoro-4-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDKTHHIIZJNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591536 | |

| Record name | 1,2-Difluoro-4-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-30-1 | |

| Record name | 1,2-Difluoro-4-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-difluoroanisole typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methylphenol (o-cresol) and fluorinating agents.

Methoxylation: The methoxy group is introduced at the 4-position using methanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-difluoroanisole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Compounds with substituted functional groups at the fluorine positions.

Scientific Research Applications

2-Methyl-3,4-difluoroanisole has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

Industry: Used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-difluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

2-Bromo-3,4-difluoroanisole (CAS 935285-66-8)

- Molecular Formula : C₇H₅BrF₂O

- Molecular Weight : 223.01 g/mol

- Key Differences: Substituent Effects: Replacement of the methyl group with bromine introduces a heavy, polarizable halogen. Bromine’s strong electron-withdrawing nature and capacity as a leaving group enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the methyl-substituted analog . Applications: Likely serves as an intermediate in pharmaceuticals or agrochemicals due to bromine’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura). Physical Properties: Higher molecular weight and bromine’s polarizability likely result in elevated boiling points and reduced solubility in nonpolar solvents compared to 2-methyl-3,4-difluoroanisole.

3,5-Difluoro-4-(difluoromethyl)anisole (CAS 1803728-53-1)

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- Key Differences :

- Fluorination Pattern : Additional fluorine atoms at the 3- and 5-positions and a difluoromethyl group at the 4-position create a highly fluorinated structure. This increases hydrophobicity and thermal stability, making it suitable for applications in fluorinated polymers or coatings .

- Electronic Effects : The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, further deactivating the aromatic ring compared to the methyl group in this compound.

3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)

- Molecular Formula : C₇H₃F₂N₃O₇ (inferred from )

- Molecular Weight: Not explicitly provided, but likely >250 g/mol due to nitro groups.

- Key Differences: Energetic Properties: The presence of three nitro groups classifies DFTNAN as a melt-cast explosive. Its fluorination enhances thermal stability (decomposition temperature >200°C) compared to non-fluorinated analogs like trinitroanisole (TNAN) . Reactivity: Nitro groups dominate the electronic profile, overshadowing the effects of fluorine or methyl substituents seen in this compound.

Data Table: Comparative Properties of Selected Anisole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₈H₈F₂O | ~158.15 | 2-CH₃, 3-F, 4-F | Pharmaceutical intermediates | Moderate; SNAr possible |

| 2-Bromo-3,4-difluoroanisole | C₇H₅BrF₂O | 223.01 | 2-Br, 3-F, 4-F | Cross-coupling intermediates | High (Br as leaving group) |

| 3,5-Difluoro-4-(difluoromethyl)anisole | C₈H₆F₄O | 194.13 | 3-F, 5-F, 4-CF₂H | Fluorinated polymers | Low (strong deactivation) |

| DFTNAN | C₇H₃F₂N₃O₇ | ~267.12 | 3-F, 5-F, 2/4/6-NO₂ | Energetic materials | Explosive decomposition |

Research Findings and Trends

- Thermal Stability : Fluorination generally enhances thermal stability, as seen in DFTNAN’s high decomposition temperature . However, electron-donating groups like methyl in this compound may slightly reduce stability compared to fully fluorinated analogs.

- Synthetic Utility : Bromine substituents (e.g., in 2-bromo-3,4-difluoroanisole) offer versatile reactivity for cross-coupling, whereas methyl groups favor directed ortho-metalation in synthesis .

- Material Science Applications : Increased fluorination (e.g., in 3,5-difluoro-4-(difluoromethyl)anisole) improves hydrophobicity and dielectric properties, relevant for advanced materials .

Biological Activity

2-Methyl-3,4-difluoroanisole is an organic compound that has gained attention in recent years due to its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a methoxy group, suggests a variety of interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F2O. The compound features:

- Two fluorine atoms at the 3 and 4 positions of the aromatic ring.

- A methoxy group at the 1 position.

- A methyl group at the 2 position.

These substituents influence its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to:

- Modulation of enzyme activity.

- Interaction with cellular signaling pathways.

- Influence on pharmacokinetic properties such as solubility and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anticancer Potential

Research has explored the anticancer potential of this compound. In cell line studies, it was shown to inhibit proliferation in several cancer types:

- Breast cancer

- Lung cancer

The compound appears to induce apoptosis in cancer cells through mitochondrial pathways and may inhibit angiogenesis .

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects. It showed promise in reducing oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer’s disease. This suggests potential applications in developing therapeutics for cognitive disorders .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Methodology : Disk diffusion method was employed.

- Results : Showed significant inhibition zones compared to control groups.

-

Cancer Cell Proliferation Inhibition

- Objective : To assess the effect on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : IC50 values indicated potent anticancer activity with a dose-dependent response.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.